molecular formula C9H8ClN3 B2374620 2-(4-chloro-1H-pyrazol-1-yl)aniline CAS No. 1006467-19-1

2-(4-chloro-1H-pyrazol-1-yl)aniline

Cat. No.: B2374620
CAS No.: 1006467-19-1
M. Wt: 193.63
InChI Key: QVNYEHYZOVTWRE-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)aniline is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorine atom and an aniline group

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It’s known that many pyrazole derivatives interact with their targets through intermolecular interactions, such as hydrogen bonding . For instance, some pyrazole compounds have been found to interact with the active sites of enzymes, disrupting their normal function .

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of essential biomolecules, thereby disrupting cellular function .

Pharmacokinetics

Many pyrazole compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution within the body

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may exert its effects by disrupting the normal function of its cellular targets, leading to various downstream effects such as inhibition of cell growth or induction of cell death .

Action Environment

The action, efficacy, and stability of 2-(4-chloro-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment can influence the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloropyrazole with aniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-pyrazol-1-yl)aniline
  • 2-(4-fluoro-1H-pyrazol-1-yl)aniline
  • 2-(4-methyl-1H-pyrazol-1-yl)aniline

Uniqueness

2-(4-chloro-1H-pyrazol-1-yl)aniline is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNYEHYZOVTWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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